molecular formula C19H23NO B486959 Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- CAS No. 187605-57-8

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-

Cat. No. B486959
M. Wt: 281.4g/mol
InChI Key: OEPDAGGYXJMJIE-UHFFFAOYSA-N
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Description

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-, also known as BHT-Phenol, is a synthetic antioxidant that has been widely used in the food and cosmetic industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have potent antioxidant properties. In recent years, there has been growing interest in the scientific community to explore the potential applications of BHT-Phenol in various fields, including pharmaceuticals, materials science, and environmental science.

Scientific Research Applications

Fluorescent Zinc(II) Sensing

Phenol derivatives, such as Schiff-base compounds, have been synthesized and characterized for their selective fluorescent sensing properties towards zinc(II) ions. These compounds exhibit a significant increase in emission quantum yield upon the addition of Zn2+ ions, making them potential candidates for biological and environmental zinc sensing applications (Roy et al., 2009).

Coordination Chemistry

New symmetrical and unsymmetrical dinuclear copper(II) complexes derived from binucleating ligands with phenol and benzimidazole donors have been synthesized. These complexes exhibit unique spectral, electrochemical, and magnetic properties, which could be beneficial for developing new materials with specific magnetic and electrical properties (Amudha et al., 1999).

Catalysis in Polymerization

Tridentate 2,6-bis(imino)phenol and 2,6-bis(amino)phenol ligands and their corresponding zinc chloride complexes have been synthesized and shown to be highly efficient initiators for the ring-opening polymerization of ε-caprolactone. This highlights their potential use in the synthesis of biodegradable polymers (Hu et al., 2019).

Antioxidant Activity

Phenolic compounds, due to their structural characteristics, are potent inhibitors of various enzymes and have been studied for their antioxidant properties. For instance, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane has been identified as a highly effective inhibitor, suggesting its potential use as an antioxidant in different industries (Sokolove et al., 1986).

Metal Ion Detection and Binding

Certain phenol derivatives have been investigated for their selective fluorescence zinc ion sensing and binding behavior, displaying high selectivity for Zn2+ ions. These properties make them suitable for use as zinc ion-selective luminescent probes in biological applications under physiological conditions (Roy et al., 2007).

DNA and Plasma Protein Probing

Metal(II) complexes derived from Schiff base ligands have been studied as probes of DNA and plasma proteins, showing that they could act as anticancer agents and synthetic antioxidants. This opens up possibilities for their use in medical research and drug development (Rani et al., 2020).

properties

IUPAC Name

2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPDAGGYXJMJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425281
Record name Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-

CAS RN

187605-57-8
Record name Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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